molecular formula C13H16N2O4S B2684137 (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate CAS No. 314284-20-3

(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate

Cat. No.: B2684137
CAS No.: 314284-20-3
M. Wt: 296.34
InChI Key: HTXZUCABDGPLRG-AATRIKPKSA-N
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Description

(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is a thiophene-based compound featuring a conjugated enoate ester backbone and a substituted aminothiophene moiety. Key structural elements include:

  • Thiophene ring: Substituted with a carbamoyl (-CONH₂) group at position 3 and methyl groups at positions 4 and 3.
  • Enoate ester: The (E)-configured α,β-unsaturated ester (ethyl group) at the but-2-enoate chain.
  • Amide linkage: Connects the thiophene ring to the enoate system via a 4-oxobut-2-enoyl bridge.

Properties

IUPAC Name

ethyl (E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-4-19-10(17)6-5-9(16)15-13-11(12(14)18)7(2)8(3)20-13/h5-6H,4H2,1-3H3,(H2,14,18)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXZUCABDGPLRG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=C(C(=C(S1)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dimethyl groups. The final steps involve the formation of the enone and ester functionalities.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution Reactions:

    Enone Formation: The enone moiety is typically formed via aldol condensation, where an aldehyde reacts with a ketone in the presence of a base.

    Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the enone moiety or to reduce the ester to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the thiophene ring or the enone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate, a comparative analysis with structurally related compounds is provided below.

Key Comparative Insights

Thiophene Substituents: The target compound features a carbamoyl group and dimethyl substitution on the thiophene ring, which may enhance hydrogen-bonding capacity and steric bulk compared to 5l (tetrahydrobenzo[b]thiophene with ethoxycarbonyl) .

Enoate Configuration and Substituents: The (E)-ethyl enoate in the target compound contrasts with 5l’s (E)-4-phenylbut-3-enoic acid. Hypothetical Analog B’s (Z)-configuration would reduce conjugation efficiency compared to the (E)-isomer, impacting electronic properties and reactivity.

Synthetic Efficiency: 5l was synthesized via a Petasis reaction with a 62% yield, highlighting the method’s utility for assembling complex aminothiophene derivatives . Comparable yields for the target compound would depend on optimizing boronic acid and carbonyl component selection.

Spectroscopic Validation :

  • While HRMS data for the target compound is unavailable, 5l ’s exact mass match (385.1580 calculated vs. observed) underscores the precision of high-resolution mass spectrometry in confirming molecular integrity . Similar validation would be critical for the target compound’s characterization.

Biological Activity

(E)-ethyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O4S2
  • Molecular Weight : 357.5 g/mol
  • IUPAC Name : ethyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioylamino]-4-oxobutanoate
  • Canonical SMILES : CCOC(=O)CCC(=O)NC(=S)NC1=C(C(=C(S1)C)C)C(=O)N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Acylation : The thienyl precursor is acylated using an acyl chloride or anhydride under basic conditions.
  • Esterification : The intermediate product is esterified with ethanol in the presence of an acid catalyst.
  • Thioamide Formation : This step introduces the thioamide group, enhancing the compound's biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The thienyl ring and functional groups facilitate binding to active sites, potentially inhibiting enzyme activity.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds in the same class:

  • Study on Antioxidant Activity :
    • A study demonstrated that compounds with similar structures exhibited significant antioxidant properties, which could be attributed to the presence of the thienyl moiety.
  • Antimicrobial Efficacy :
    • Research published in a peer-reviewed journal highlighted that derivatives of thiophenes showed promising results against Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies :
    • A study focused on enzyme inhibition found that compounds similar to this compound effectively inhibited specific enzymes linked to cancer metabolism .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEfficacy against bacterial strains
Enzyme InhibitionInhibition of metabolic enzymes

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